

physical and chemical properties of (3-bromo-2-fluorophenyl)methanamine HCl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	(3-bromo-2-fluorophenyl)methanamine hydrochloride
Compound Name:	
Cat. No.:	B1454914

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of (3-bromo-2-fluorophenyl)methanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

(3-bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that has garnered interest as a key intermediate and building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are highly valuable in the design of novel molecules, particularly in the realm of drug discovery. The presence of three distinct functional handles—the primary amine, the aryl bromide, and the aryl fluoride—offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and handling considerations, synthesized from available literature and chemical data repositories.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate its handling, storage, and behavior in various solvent systems.

Identification and Structural Characteristics

The unequivocal identification of (3-bromo-2-fluorophenyl)methanamine HCl is established by its unique identifiers and molecular structure.

Property	Value	Source(s)
CAS Number	1177559-63-5	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₈ BrClFN	[1] [4] [5]
Molecular Weight	240.50 g/mol	[1] [4] [5]
IUPAC Name	(3-bromo-2-fluorophenyl)methanamine; hydrochloride	[1]
Synonyms	2-fluoro-3-bromobenzylamine hydrochloride	[3]
SMILES	NCC1=CC=CC(Br)=C1F.[H]Cl	[1]
InChI Key	UESRHZRMsfJHEY-UHFFFAOYSA-N	[1]

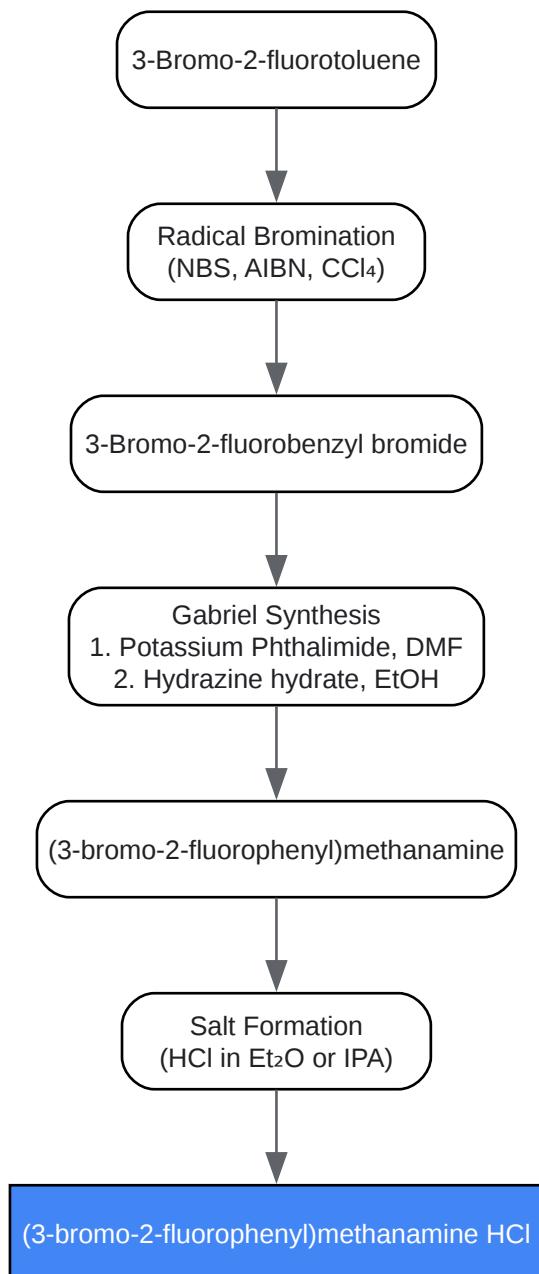
The structure features a benzylamine core with bromine and fluorine substituents at the 3- and 2-positions, respectively. This ortho-fluorine and meta-bromine arrangement is critical, influencing the molecule's conformation and the electronic nature of the aromatic ring.

Caption: Structure of (3-bromo-2-fluorophenyl)methanamine HCl.

Physicochemical Data

Precise physicochemical data for this specific isomer is not widely published. The data presented below is a combination of information for the target compound and closely related isomers, which should be used as a guideline with scientific caution.

Property	Value / Observation	Source(s) & Notes
Appearance	Solid, powder.	Based on typical form for similar compounds. [6] A related isomer, 3-Bromo-4-fluorobenzylamine HCl, is described as a yellow powder. [7]
Melting Point	214-218 °C	Data for the related isomer 3-Bromo-4-fluorobenzylamine HCl. [8] [9]
Boiling Point	250.5 °C at 760 mmHg	Data for the related isomer 3-Bromo-4-fluorobenzylamine HCl. [8]
Solubility	Soluble in water.	Data for the related isomer 3-Bromo-4-fluorobenzylamine HCl. [7] [8] The hydrochloride salt form generally confers aqueous solubility.
Storage	Inert atmosphere, 2-8°C.	[4]


Expert Insight: The hydrochloride salt form significantly enhances the compound's solubility in polar protic solvents like water and alcohols, compared to its free base form. This is a crucial consideration for reaction setup and for applications in biological assays. The recommended storage conditions suggest a degree of sensitivity to air or moisture, which is typical for amine salts.

Synthesis and Characterization

The synthesis of halogenated benzylamines is a well-established field in organic chemistry, with several reliable methods available. Post-synthesis, rigorous characterization is imperative to confirm identity and purity.

Proposed Synthetic Workflow

While a specific, peer-reviewed synthesis for (3-bromo-2-fluorophenyl)methanamine HCl is not readily available in the searched literature, a plausible and robust route can be designed based on established methodologies for similar compounds. A common approach involves the reduction of a corresponding nitrile or oxime.^[10] An alternative, detailed here, is the Gabriel synthesis from the corresponding benzyl halide, which offers high yields and avoids over-alkylation.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Gabriel Synthesis

- Step 1: Benzylic Bromination. To a solution of 3-bromo-2-fluorotoluene in carbon tetrachloride, add N-Bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC/GC-MS). Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 3-bromo-2-fluorobenzyl bromide.
- Step 2: Phthalimide Alkylation. Dissolve the crude benzyl bromide in dimethylformamide (DMF) and add potassium phthalimide. Heat the mixture (e.g., to 80-90°C) and stir for several hours. After cooling, pour the reaction mixture into water to precipitate the N-(3-bromo-2-fluorobenzyl)phthalimide. Filter, wash with water, and dry the solid.
- Step 3: Deprotection. Suspend the phthalimide derivative in ethanol and add hydrazine hydrate.^[11] Reflux the mixture for 4 hours. A precipitate of phthalhydrazide will form. Cool to room temperature, filter off the solid, and wash it with ethanol.
- Step 4: Hydrochloride Salt Formation. Combine the ethanolic filtrates and concentrate in vacuo. Dissolve the resulting crude free amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Trustworthiness through Self-Validation: Each step in this protocol includes a purification or precipitation event (filtration, crystallization), which serves to remove byproducts and unreacted reagents. The final salt formation is a highly effective purification step for amines. Purity should be assessed after each key stage using techniques like TLC and NMR.

Analytical Characterization

Confirming the structure and purity of the final compound is non-negotiable. A combination of spectroscopic methods is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expected signals would include aromatic protons (in the ~7.0-7.8 ppm range, with splitting patterns influenced by Br and F), a singlet or doublet for the benzylic CH_2 protons (~4.1 ppm), and a broad singlet for the NH_3^+ protons.[11] The exact chemical shifts and coupling constants (J-couplings) between H-F and adjacent aromatic protons are definitive structural proof.
- ^{13}C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbons directly bonded to F and Br exhibiting characteristic shifts and C-F coupling. The benzylic carbon (CH_2) signal would appear around 40-45 ppm.
- ^{19}F NMR: A single resonance would confirm the presence of the single fluorine atom, and its coupling to nearby protons would further validate the substitution pattern.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the molecular ion for the free base ($\text{C}_7\text{H}_7\text{BrFN}$). The characteristic isotopic pattern of bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio) would be a key diagnostic feature, showing two peaks for the molecular ion (M^+ and $\text{M}+2^+$) of nearly equal intensity. Predicted m/z for the $[\text{M}+\text{H}]^+$ adduct is 203.98188.[12]
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the ammonium group (broad, ~2800-3100 cm^{-1}), C-N stretching, and aromatic C-H and C=C stretching. The C-F and C-Br stretching bands would appear in the fingerprint region.

Chemical Reactivity and Stability

The utility of (3-bromo-2-fluorophenyl)methanamine HCl as a building block stems from the reactivity of its functional groups.

Caption: Key reactivity sites of the core molecule.

- Primary Amine: The aminomethyl group is a versatile nucleophile (after deprotonation to the free base). It readily undergoes acylation to form amides, reductive amination with aldehydes and ketones, and N-alkylation. These reactions are fundamental in elongating molecular scaffolds.
- Aryl Bromide: The C-Br bond is a classic handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be

performed at this position to introduce new carbon-carbon or carbon-heteroatom bonds. This is arguably its most powerful feature for generating molecular diversity.

- **Aryl Fluoride:** The C-F bond is generally the most stable of the carbon-halogen bonds. However, the fluorine's position ortho to the electron-donating aminomethyl group (in the free base) and meta to the bromine does not strongly activate it for standard nucleophilic aromatic substitution (S_NAr). S_NAr would typically require strong activation from powerful electron-withdrawing groups, which are absent here. Therefore, the C-F bond is likely to remain intact during reactions at the other two sites, a feature that can be exploited for selective synthesis.

Stability and Handling: The compound is supplied as a hydrochloride salt, which stabilizes the amine against oxidative degradation. As a solid, it is generally stable under recommended storage conditions.^[4] When using the compound in reactions, the free base is often required. This can be generated in situ or by a separate extraction step using a mild base (e.g., $NaHCO_3$ or Na_2CO_3). Care should be taken as the free amine may be less stable than the salt.

Applications in Drug Discovery and Development

Halogenated benzylamines are crucial intermediates in the pharmaceutical industry.^[10] The specific 3-bromo-2-fluoro substitution pattern is valuable for several reasons:

- **Scaffold for SAR Studies:** The three functional groups allow for systematic modification to explore the structure-activity relationship (SAR) of a lead compound. For instance, the bromine can be replaced with various aryl or alkyl groups via Suzuki coupling, while the amine can be functionalized to interact with specific receptor pockets.
- **Metabolic Stability:** The presence of a fluorine atom can block sites of metabolic oxidation (cytochrome P450-mediated hydroxylation), potentially improving the pharmacokinetic profile of a drug candidate.
- **Modulation of pKa and Lipophilicity:** The electron-withdrawing nature of both halogens lowers the pKa of the benzylamine compared to the unsubstituted parent, affecting its ionization state at physiological pH. This, along with the halogens' contribution to lipophilicity, can be fine-tuned to optimize drug absorption and distribution.

While specific drugs derived directly from this exact molecule are not prominent in the public literature, closely related fluorophenyl amines are integral to modern medicinal chemistry. For example, fluorophenyl motifs are found in recently developed kinase inhibitors for cancer therapy, where they contribute to binding affinity and selectivity.[13]

Safety and Hazard Information

According to supplier safety data, (3-bromo-2-fluorophenyl)methanamine HCl is associated with the following hazards:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling Protocol:

- Always handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1177559-63-5 | (3-Bromo-2-fluorophenyl)methanamine hydrochloride - AiFChem [aifchem.com]
- 2. (3-bromo-2-fluorophenyl)methanamine hydrochloride | 1177559-63-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1177559-63-5|(3-Bromo-2-fluorophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-ブロモ-4-フルオロベンジルアミン ヒドロクロリド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 3-Bromo-4-fluorobenzylamine hydrochloride | 77771-03-0 [chemnet.com]
- 9. 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 11. (3-Bromo-2-methoxyphenyl)methanamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. PubChemLite - (3-bromo-2-fluorophenyl)methanamine (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 13. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of (3-bromo-2-fluorophenyl)methanamine HCl]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1454914#physical-and-chemical-properties-of-3-bromo-2-fluorophenyl-methanamine-hcl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com